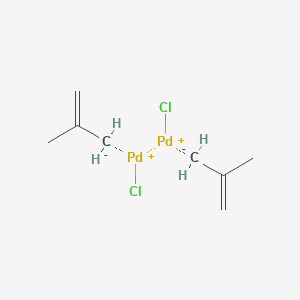

Bis(2-methylallyl)palladium chloride dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(2-methylallyl)palladium chloride dimer is a useful research compound. Its molecular formula is C8H12Cl2Pd2-2 and its molecular weight is 391.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .

Mode of Action

As a catalyst, this compound interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .

Pharmacokinetics

It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.

Biologische Aktivität

Bis(2-methylallyl)palladium chloride dimer (CAS: 12081-18-4) is an organometallic compound that has garnered attention for its catalytic properties, particularly in organic synthesis. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and safety considerations.

- Molecular Formula : C16H28Cl2Pd2

- Molar Mass : 504.14 g/mol

- Melting Point : 168.2 - 174.0 °C

- Appearance : Yellow powder

- Storage Conditions : 2-8 °C, air-sensitive

Catalytic Activity

This compound is primarily recognized for its catalytic activity in various organic reactions, notably cross-coupling reactions such as the Suzuki-Miyaura reaction. Its ability to facilitate these reactions stems from its stability and efficiency as a precatalyst.

Comparison of Catalysts

| Catalyst Type | Activity Level | Stability | Common Applications |

|---|---|---|---|

| This compound | High | Bench-stable | Cross-coupling |

| Tris(dibenzylideneacetone)dipalladium(0) | Moderate | Less stable | Various coupling reactions |

| Bis(acetonitrile)dichloropalladium(II) | High | Moderate | Coupling and other reactions |

Research indicates that the performance of palladium precatalysts can vary significantly based on their structure and the reaction conditions used. For instance, studies have shown that this compound exhibits superior activity in certain conditions compared to other palladium sources due to its lower tendency to form inactive palladium(I) dimers during the catalytic cycle .

Biological Implications

While primarily studied for its catalytic properties, there is emerging interest in the biological implications of this compound. Some studies suggest that palladium complexes can exhibit biological activity relevant to medicinal chemistry, particularly in cancer therapy.

Case Studies

- Anticancer Activity : Research has indicated that certain palladium complexes can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally similar to bis(2-methylallyl)palladium have shown promise in targeting tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

- Mechanism of Action : The biological activity of palladium compounds often involves interaction with cellular targets such as proteins involved in cell division. This interaction can lead to apoptosis in cancer cells, making them a potential avenue for therapeutic development .

Safety and Toxicity

Despite its potential applications, this compound poses certain safety risks:

- Hazard Symbols : Xi - Irritant

- Risk Codes : Irritating to eyes, respiratory system, and skin.

- Safety Precautions : In case of contact with eyes or skin, it is advised to rinse immediately and seek medical advice.

Wissenschaftliche Forschungsanwendungen

Asymmetric Allylic Alkylation

Bis(2-methylallyl)palladium chloride dimer is widely used as a catalyst for asymmetric allylic alkylation reactions. This process allows for the formation of chiral centers in organic compounds, which is crucial in the synthesis of pharmaceuticals and agrochemicals. The selectivity and efficiency of this catalyst make it a preferred choice for researchers aiming to produce enantiomerically pure products .

Suzuki-Miyaura Coupling Reactions

The compound is also effective in Suzuki-Miyaura coupling reactions, which involve the coupling of aryl bromides with arylboronic acids to form biaryl compounds. This reaction is fundamental in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The use of this compound enhances the reaction's efficiency and yields .

Reductive Cleavage Reactions

In addition to its role in coupling reactions, this palladium complex is utilized in reductive cleavage reactions. These reactions are essential for modifying complex organic molecules by cleaving carbon-carbon bonds under mild conditions, thereby facilitating further synthetic transformations .

Reactions with Alkenyloxiranes

The compound has shown utility in reactions involving alkenyloxiranes with carbon monoxide, leading to the formation of valuable intermediates for further synthetic applications. This reaction exemplifies the versatility of this compound in diverse synthetic pathways .

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

A study demonstrated the use of this compound in the asymmetric synthesis of chiral alcohols from allylic substrates. The reaction conditions were optimized to achieve high yields and enantioselectivity, showcasing the compound's effectiveness as a catalyst in producing valuable chiral building blocks for pharmaceuticals.

Case Study 2: Synthesis of Biaryl Compounds

In another research project focusing on biaryl synthesis through Suzuki-Miyaura coupling, this compound was employed to couple various aryl halides with arylboronic acids. The results indicated that this catalyst provided superior yields compared to traditional palladium sources, highlighting its potential for industrial applications.

Chemical Properties and Safety

The chemical properties of this compound include:

- Molecular Weight : 504.14 g/mol

- Melting Point : 168.2 - 174.0 °C

- Appearance : Yellow powder

- Storage Conditions : Should be stored at 2-8 °C and is sensitive to air .

Safety precautions must be observed when handling this compound due to its irritant properties, which can cause skin and eye irritation upon contact .

Analyse Chemischer Reaktionen

Reactions with Lewis Bases

The dimer reacts with Lewis bases (B) to form monomeric adducts:

21[Pd Me allyl Cl]2+B→Pd Me allyl Cl⋅B

| Base (B) | ΔH (kJ/mol) | Product Stability | Application | Source |

|---|---|---|---|---|

| Pyridine | -30.1 | High | Precursor for catalytic cycles | |

| NHC ligands | - | Air-sensitive | Active species in coupling |

NHC = N-heterocyclic carbene

Suzuki-Miyaura Coupling

The dimer dissociates into monomeric Pd⁰ species under reducing conditions, enabling aryl-aryl bond formation .

| Substrate Pair | Yield (%) | Conditions | Source |

|---|---|---|---|

| Aryl bromide + Boronic acid | 85–92 | K₂CO₃, DMF, 80°C |

Asymmetric Allylic Alkylation

Chiral ligands induce enantioselectivity in allylic substitutions:

| Ligand | ee (%) | Product | Reference |

|---|---|---|---|

| (R)-BINAP | 89 | β-ketoester | |

| Chiral aminophosphine | 78 | Hydrovinylation adduct |

Bis-Silylation of Alkynes

The dimer-derived Pd⁰ species activates disilanes for stereoselective alkyne functionalization :

RC CR +Si2Me6 Pd R SiMe3 C C SiMe3 R

| Alkyne | Disilane | Yield (%) | Selectivity (Z/E) | Source |

|---|---|---|---|---|

| Diphenylacetylene | PhMe₂Si–SiMe₂Ph | 94 | >99:1 | |

| 1-Phenyl-1-propyne | Si₂Me₆ | 49 | 85:15 |

Key Mechanistic Insight: Electron-withdrawing substituents on alkynes accelerate reaction rates (Hammett ρ = +0.48) .

Ligand Substitution and Complex Formation

Reactions with chelating ligands yield stable Pd complexes for tailored catalysis:

| Ligand | Product Structure | Application | Source |

|---|---|---|---|

| 1,3-Butadiene | Bridged π-allyl complex | Olefin polymerization | |

| Chiral aminophosphines | Square-planar Pd(II) | Asymmetric hydrovinylation |

Thermodynamic and Kinetic Data

Eigenschaften

CAS-Nummer |

12081-18-4 |

|---|---|

Molekularformel |

C8H12Cl2Pd2-2 |

Molekulargewicht |

391.9 g/mol |

IUPAC-Name |

dichloropalladium;2-methanidylprop-1-ene;palladium(2+) |

InChI |

InChI=1S/2C4H6.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1H,2H2,3H3;2*1H;;/q2*-2;;;2*+2/p-2 |

InChI-Schlüssel |

CZAHDNZKZMLMCE-UHFFFAOYSA-L |

SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |

Isomerische SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+] |

Kanonische SMILES |

CC(=[CH-])[CH2-].CC(=[CH-])[CH2-].Cl[Pd]Cl.[Pd+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.